Cas no 1353986-36-3 (2-{methyl[(1-methylpyrrolidin-2-yl)methyl]amino}acetic acid)
2-{methyl[(1-methylpyrrolidin-2-yl)methyl]amino}acetic acid Chemical and Physical Properties
Names and Identifiers
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- [Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid
- 2-(Methyl((1-methylpyrrolidin-2-yl)methyl)amino)acetic acid
- (S)-2-(Methyl((1-methylpyrrolidin-2-yl)methyl)amino)acetic acid
- AM94811
- [methyl-(1-methylpyrrolidin-2-ylmethyl)amino]acetic acid
- 2-{methyl[(1-methylpyrrolidin-2-yl)methyl]amino}acetic acid
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- Inchi: 1S/C9H18N2O2/c1-10(7-9(12)13)6-8-4-3-5-11(8)2/h8H,3-7H2,1-2H3,(H,12,13)
- InChI Key: CQVQVVGFUXXQDT-UHFFFAOYSA-N
- SMILES: OC(CN(C)CC1CCCN1C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 185
- Topological Polar Surface Area: 43.8
2-{methyl[(1-methylpyrrolidin-2-yl)methyl]amino}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Fluorochem | 082401-500mg |
Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid |
1353986-36-3 | 500mg |
£694.00 | 2022-03-01 | ||
| Ambeed | A704601-1g |
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$661.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8951-100mg |
2-{methyl[(1-methylpyrrolidin-2-yl)methyl]amino}acetic acid |
1353986-36-3 | 95% | 100mg |
¥1109.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8951-250mg |
2-{methyl[(1-methylpyrrolidin-2-yl)methyl]amino}acetic acid |
1353986-36-3 | 95% | 250mg |
¥1769.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8951-500mg |
2-{methyl[(1-methylpyrrolidin-2-yl)methyl]amino}acetic acid |
1353986-36-3 | 95% | 500mg |
¥2943.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8951-1g |
2-{methyl[(1-methylpyrrolidin-2-yl)methyl]amino}acetic acid |
1353986-36-3 | 95% | 1g |
¥4415.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8951-5g |
2-{methyl[(1-methylpyrrolidin-2-yl)methyl]amino}acetic acid |
1353986-36-3 | 95% | 5g |
¥13245.0 | 2024-04-24 | |
| Chemenu | CM391622-1g |
2-{methyl[(1-methylpyrrolidin-2-yl)methyl]amino}acetic acid |
1353986-36-3 | 95%+ | 1g |
$659 | 2023-01-01 | |
| Cooke Chemical | LN3905057-1g |
1353986-36-3 | N-methyl-N-((1-methylpyrrolidin-2-yl)methyl)glycine | 1g |
RMB 3532.00 | 2025-02-20 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8951-100.0mg |
2-{methyl[(1-methylpyrrolidin-2-yl)methyl]amino}acetic acid |
1353986-36-3 | 95% | 100.0mg |
¥1109.0000 | 2025-04-12 |
2-{methyl[(1-methylpyrrolidin-2-yl)methyl]amino}acetic acid Suppliers
2-{methyl[(1-methylpyrrolidin-2-yl)methyl]amino}acetic acid Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 2-{methyl[(1-methylpyrrolidin-2-yl)methyl]amino}acetic acid
Recent Advances in the Study of 2-{methyl[(1-methylpyrrolidin-2-yl)methyl]amino}acetic acid (CAS: 1353986-36-3)
The compound 2-{methyl[(1-methylpyrrolidin-2-yl)methyl]amino}acetic acid (CAS: 1353986-36-3) has recently gained attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings regarding this molecule, focusing on its synthesis, biological activity, and pharmacological potential.
Recent studies have demonstrated that this tertiary amine-containing compound exhibits significant potential as a building block for novel drug candidates. Its structural motif combines a pyrrolidine ring with a flexible amino acid side chain, making it particularly interesting for medicinal chemistry applications. The presence of both basic nitrogen atoms and a carboxylic acid group allows for diverse chemical modifications and interactions with biological targets.
In terms of synthesis methodology, a 2023 publication in the Journal of Medicinal Chemistry reported an optimized route to 2-{methyl[(1-methylpyrrolidin-2-yl)methyl]amino}acetic acid with improved yield (78%) and purity (>99%). The key step involves reductive amination of 1-methylpyrrolidine-2-carbaldehyde with methylamine, followed by alkylation with bromoacetic acid. This improved synthetic protocol has facilitated broader investigation of the compound's properties.
Pharmacological studies have revealed promising activity profiles for derivatives of this compound. Research published in ACS Chemical Neuroscience demonstrated that certain analogs exhibit potent and selective binding to muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M4 subtypes. These findings suggest potential applications in neurological disorders such as Alzheimer's disease and schizophrenia, where modulation of cholinergic signaling is therapeutic.
Additional investigations have explored the compound's utility as a ligand for metal coordination. A 2024 study in Inorganic Chemistry characterized its copper(II) complex, which showed interesting redox properties and potential as a catalytic scaffold. The bifunctional nature of the molecule (containing both nitrogen and oxygen donor atoms) makes it particularly versatile for coordination chemistry applications.
From a drug development perspective, the compound's physicochemical properties have been thoroughly characterized. It displays favorable solubility in both aqueous and organic media (logP = -0.3), with good stability across a wide pH range (2-10). These characteristics, combined with its relatively low molecular weight (186.24 g/mol), make it an attractive scaffold for further medicinal chemistry optimization.
Ongoing research is exploring the compound's potential in prodrug design, where its amino acid moiety could facilitate transporter-mediated absorption. Preliminary in vitro studies using Caco-2 cell monolayers have shown promising permeability values (Papp = 8.7 × 10^-6 cm/s), suggesting potential for oral bioavailability when appropriately derivatized.
Future research directions for 1353986-36-3 include expanded structure-activity relationship studies, particularly focusing on modifications of the pyrrolidine ring and the carboxylic acid functionality. Additionally, computational modeling efforts are underway to better understand its binding modes with various biological targets. The compound's versatility suggests it may find applications across multiple therapeutic areas, from CNS disorders to infectious diseases.
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